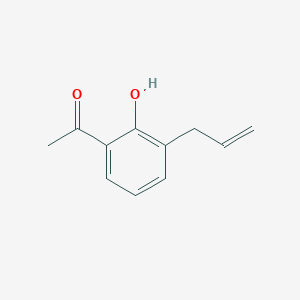
1-(3-Allyl-2-hydroxyphenyl)ethanone
Beschreibung
1-(3-Allyl-2-hydroxyphenyl)ethanone is a substituted acetophenone derivative featuring a hydroxyl group at the 2-position and an allyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol.
Eigenschaften
CAS-Nummer |
58621-39-9 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(2-hydroxy-3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O2/c1-3-5-9-6-4-7-10(8(2)12)11(9)13/h3-4,6-7,13H,1,5H2,2H3 |
InChI-Schlüssel |
MTJHOBKCHPGIOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1O)CC=C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-3’-allylacetophenone typically involves the hydroxylation and allylation of acetophenone derivatives. One common method includes the use of carboxylic acid as a solvent and a metal salt catalyst to perform catalytic oxidation and hydroxylation reactions . Another approach involves the use of formic acid-water mediated reactions to achieve the desired hydroxylation and allylation .
Industrial Production Methods: Industrial production of 2’-Hydroxy-3’-allylacetophenone may involve large-scale catalytic processes using environmentally friendly solvents and catalysts to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often emphasized in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Hydroxy-3’-allylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of 2’-Hydroxy-3’-allylacetophenone, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2’-Hydroxy-3’-allylacetophenone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2’-Hydroxy-3’-allylacetophenone involves its interaction with various molecular targets and pathways. The hydroxyl and allyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Key Observations:
- Hydroxyl Groups: The 2-OH group in 1-(3-Allyl-2-hydroxyphenyl)ethanone enhances hydrogen bonding, improving solubility and target binding compared to non-hydroxylated analogues (e.g., 1-(3-Chlorophenyl)ethanone) .
- Allyl vs.
- Natural vs. Synthetic: Natural derivatives like 2-hydroxy-1-(4-hydroxyphenyl)ethanone () exhibit antioxidant activity, while synthetic analogues prioritize antitumor effects .
Antitumor Activity
- This compound chalcones () inhibit MG63 cell proliferation via apoptosis induction, with IC₅₀ values comparable to cisplatin.
- Desmosdumotin C derivatives () show activity against leukemia (HL-60) and cervical cancer (HeLa) cells, but their 3-Cl substituent increases cytotoxicity to normal cells .
- Thiosemicarbazone derivatives () chelate metals (Cu, Ni, Co), enhancing antitumor efficacy through redox cycling .
Antimicrobial and Antioxidant Activity
- Schiff bases from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone () demonstrate broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) and radical scavenging (IC₅₀: 12–25 µM) .
- 2-Hydroxy-1-(4-hydroxyphenyl)ethanone () isolated from Gastrodia elata exhibits DPPH scavenging (IC₅₀: 18 µM) but lacks antitumor effects .
Physicochemical Properties
- Boiling Points: 1-(3-Hydroxyphenyl)ethanone has a boiling point of 426.20 K (), while allyl-substituted derivatives likely have higher boiling points due to increased molecular weight .
- Solubility : Methoxy and ethoxy substituents () improve lipid solubility compared to polar hydroxyl groups, affecting pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


